YK-3-237
YK-3-237
YK-3-237 is a chalcone derivative and an activator of sirtuin 1 (SIRT1). It inhibits colchicine binding to tubulin in a concentration-dependent manner and tubulin polymerization (IC50 = 31 μM) and induces microtubule loss in A-10 cells (EC50 = 16.5 μM). YK-3-237 inhibits cell growth in a panel of leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines (GI50s = <0.01-20.9 μM). It inhibits tube formation by human umbilical vein endothelial cells (HUVECs) when used at a concentration of 1 μM and inhibits functional angiogenesis in isolated rat aortic rings. YK-3-237 activates SIRT1 in a concentration-dependent manner and reduces acetylation of wild-type and mutant p53 in a SIRT1-dependent manner. It also inhibits cell growth in panel of 9 triple-negative breast cancer (TNBC) cell lines (EC50s = 0.160-5.031 μM).
Brand Name:
Vulcanchem
CAS No.:
1215281-19-8
VCID:
VC20809009
InChI:
InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+
SMILES:
B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
Molecular Formula:
C19H21BO7
Molecular Weight:
372.2 g/mol
YK-3-237
CAS No.: 1215281-19-8
Cat. No.: VC20809009
Molecular Formula: C19H21BO7
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | YK-3-237 is a chalcone derivative and an activator of sirtuin 1 (SIRT1). It inhibits colchicine binding to tubulin in a concentration-dependent manner and tubulin polymerization (IC50 = 31 μM) and induces microtubule loss in A-10 cells (EC50 = 16.5 μM). YK-3-237 inhibits cell growth in a panel of leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines (GI50s = <0.01-20.9 μM). It inhibits tube formation by human umbilical vein endothelial cells (HUVECs) when used at a concentration of 1 μM and inhibits functional angiogenesis in isolated rat aortic rings. YK-3-237 activates SIRT1 in a concentration-dependent manner and reduces acetylation of wild-type and mutant p53 in a SIRT1-dependent manner. It also inhibits cell growth in panel of 9 triple-negative breast cancer (TNBC) cell lines (EC50s = 0.160-5.031 μM). |
|---|---|
| CAS No. | 1215281-19-8 |
| Molecular Formula | C19H21BO7 |
| Molecular Weight | 372.2 g/mol |
| IUPAC Name | [2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+ |
| Standard InChI Key | AKNGHUAJAODDJA-FNORWQNLSA-N |
| Isomeric SMILES | B(C1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O |
| SMILES | B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O |
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